molecular formula C21H27NO3S B1305255 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate CAS No. 53639-82-0

1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate

Cat. No. B1305255
CAS RN: 53639-82-0
M. Wt: 373.5 g/mol
InChI Key: CNGZDVMAVFKQNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate and its derivatives involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethyl amine . This process is used to create a variety of compounds with potential antimicrobial properties, as seen in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives . Similarly, the condensation of piperidin-4-yl-diphenyl-methanol with different sulfonyl chlorides in methylene dichloride and triethylamine as the base leads to various sulfonyl-piperidin-4-yl-diphenyl-methanol compounds .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by spectroscopic techniques such as 1H-NMR, IR, and elemental analysis, and confirmed by X-ray crystallography . The piperidine ring typically adopts a chair conformation, and the geometry around the sulfur atom is often a distorted tetrahedron . The placement of substituents on the piperidine ring and the benzhydryl moiety can significantly influence the molecular recognition and complexation properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate derivatives is diverse. For instance, the treatment of diphenylacetylene with dimethylsulfinyl carbanion leads to stereoisomeric compounds, indicating the potential for these compounds to undergo addition reactions . The presence of substituents in the beta-position of 1,3-dicarbonyl compounds can also influence the outcome of multicomponent reactions catalyzed by bromodimethylsulfonium bromide, leading to either Mannich-type products or functionalized piperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of sulfonyl and piperidine groups contributes to their potential as antimicrobial agents . The coordination abilities of related compounds towards metal ions such as zinc(II), magnesium(II), and calcium(II) have been studied, revealing that these compounds coordinate metal ions via the phosphonate functions with the nitrogen atom remaining protonated . Additionally, the structure-activity relationship studies indicate that the nature of substitutions on the benzhydryl and sulfonamide rings influences the antibacterial activity . The crystallographic data provide insights into the conformation and geometry of these compounds, which are crucial for understanding their interactions and reactivity .

Future Directions

Piperidine derivatives, such as 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate, have significant potential in the field of drug discovery. They are being utilized in different therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

(1,1-diphenyl-3-piperidin-1-ylpropyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3S/c1-26(23,24)25-21(19-11-5-2-6-12-19,20-13-7-3-8-14-20)15-18-22-16-9-4-10-17-22/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGZDVMAVFKQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201879
Record name Pridinol mesilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate

CAS RN

53639-82-0
Record name Pridinol mesilate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053639820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pridinol mesilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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